An In-Depth Technical Guide to 5-Chloro-1-(phenylsulfonyl)-6-azaindole: A Keystone Intermediate in Drug Discovery
An In-Depth Technical Guide to 5-Chloro-1-(phenylsulfonyl)-6-azaindole: A Keystone Intermediate in Drug Discovery
CAS Number: 1204501-41-6
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-1-(phenylsulfonyl)-6-azaindole, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its structural features, physicochemical properties, and strategic role in the synthesis of biologically active molecules, particularly kinase inhibitors. This document will further detail a representative synthetic protocol for its preparation, its subsequent functionalization, and the critical step of deprotection to yield the free azaindole core. The insights provided are curated for researchers, scientists, and professionals in the field of drug development, aiming to facilitate the effective utilization of this versatile intermediate.
Introduction: The Significance of the Azaindole Scaffold
The azaindole nucleus, a bioisostere of the naturally occurring indole scaffold, represents a "privileged structure" in medicinal chemistry.[1] The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom gives rise to four possible isomers (4-, 5-, 6-, and 7-azaindole), each with unique physicochemical properties.[1] This substitution can significantly influence a molecule's polarity, solubility, hydrogen bonding capacity, and metabolic stability, making azaindoles a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
Among the isomers, the 6-azaindole (1H-pyrrolo[3,2-c]pyridine) core is a prominent feature in a multitude of biologically active compounds.[1] The subject of this guide, 5-Chloro-1-(phenylsulfonyl)-6-azaindole, is a specifically functionalized derivative designed for versatility in multi-step synthetic campaigns. The chlorine atom at the 5-position serves as a handle for further diversification through cross-coupling reactions, while the phenylsulfonyl group on the pyrrole nitrogen acts as a robust protecting group, modulating the reactivity of the azaindole core and preventing undesired side reactions during synthesis.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-Chloro-1-(phenylsulfonyl)-6-azaindole is paramount for its effective handling, reaction optimization, and purification.
| Property | Value | Reference |
| CAS Number | 1204501-41-6 | N/A |
| IUPAC Name | 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | [1] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | N/A |
| Molecular Weight | 292.74 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
Note: Experimentally determined data such as melting point, solubility, and detailed spectral data (¹H NMR, ¹³C NMR, MS, IR) are not consistently available in public literature and are typically provided by the supplier upon request.
Synthesis and Manufacturing
The synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole involves the construction of the 6-azaindole core followed by chlorination and N-protection. While a specific, publicly documented, step-by-step industrial synthesis for this exact molecule is proprietary, a plausible and commonly employed laboratory-scale synthesis can be conceptualized based on established methodologies for azaindole synthesis, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling strategies.[3]
A representative synthetic workflow is outlined below. The initial step would involve the formation of the 6-azaindole skeleton, which can then be selectively chlorinated at the 5-position. The final step is the protection of the indole nitrogen with benzenesulfonyl chloride.
Caption: A generalized synthetic workflow for 5-Chloro-1-(phenylsulfonyl)-6-azaindole.
General Experimental Protocol for N-Sulfonylation (Illustrative)
This protocol illustrates the final step of the synthesis, the protection of the nitrogen atom, based on a similar transformation of 5-chloroindole.[4]
Materials:
-
5-Chloro-6-azaindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzenesulfonyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-6-azaindole (1.0 equivalent) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes to allow for deprotonation.
-
To the resulting solution, add benzenesulfonyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-Chloro-1-(phenylsulfonyl)-6-azaindole.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
5-Chloro-1-(phenylsulfonyl)-6-azaindole is a valuable intermediate in the synthesis of various therapeutic agents, most notably kinase inhibitors.[5] The azaindole scaffold mimics the purine structure of ATP, allowing it to bind to the ATP-binding site of kinases.[5] The substituents on the azaindole ring play a crucial role in determining the potency and selectivity of the inhibitor.
The protected and functionalized nature of 5-Chloro-1-(phenylsulfonyl)-6-azaindole makes it an ideal starting point for introducing further molecular complexity through reactions such as Suzuki or Stille cross-coupling at the C5-chloro position.
Caption: Strategic use of 5-Chloro-1-(phenylsulfonyl)-6-azaindole in multi-step synthesis.
The Critical Deprotection Step: Unveiling the Active Core
The removal of the phenylsulfonyl protecting group is a crucial final step in many synthetic routes to unveil the free N-H of the azaindole, which is often essential for biological activity. The choice of deprotection method depends on the stability of other functional groups in the molecule.
Representative Deprotection Protocol (Alkaline Hydrolysis)
This protocol is based on standard procedures for the cleavage of N-sulfonyl groups.
Materials:
-
Substituted 1-(phenylsulfonyl)-6-azaindole derivative
-
Methanol
-
Water
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1-(phenylsulfonyl)-6-azaindole derivative (1.0 equivalent) in a mixture of methanol and water.
-
Add a significant excess of potassium hydroxide or sodium hydroxide (e.g., 10 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and neutralize carefully with 1 M HCl until the pH is approximately 7. The product may precipitate at this stage.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the deprotected 6-azaindole.
Conclusion
5-Chloro-1-(phenylsulfonyl)-6-azaindole stands out as a strategically designed and highly valuable intermediate for the synthesis of complex heterocyclic compounds. Its pre-functionalized and protected nature provides a robust platform for the development of novel drug candidates, particularly in the realm of kinase inhibitors. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for medicinal chemists to fully exploit its potential in the ongoing quest for new and effective therapeutics.
References
- Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3357.
- Kanghua Shanghai Drug Res Dev Co Ltd. (2017). Synthetic method of 7-azaindole-5-chloro-6-carboxylic acid. CN106316815A.
- Zhang, H., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116075.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Kanghua Shanghai Drug Res Dev Co Ltd. (2017). A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.
- BenchChem. (n.d.). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide.
- Motati, D. R., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(27), 5518-5541.
- BenchChem. (n.d.). 5-Chloro-1-(phenylsulfonyl)-6-azaindole.
- Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole.
- Bayer Schering Pharma AG. (2009).
- Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(15), 5721.
- Bristol-Myers Squibb Company. (2004). Synthesis of 5-substituted 7-azaindoles and 7-azaidonines. WO2004078757A2.
- Pharmacia & Upjohn Company. (2005).
- Sci-Hub. (n.d.). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole.
- Dana Bioscience. (n.d.). 6-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 1g.
- ChemicalBook. (n.d.). 5-Chloro-2-Methyl-1-(phenylsulfonyl)-6-azaindole.
- Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 36(9), 1291-1294.
- BLDpharm. (n.d.). 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole.
- Gnedina, O., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5439.
- Smolecule. (n.d.). Buy 5-Chloro-1-(phenylsulfonyl)indole | 78329-47-2.
- De Savi, C., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(21), 3895.
- Popiołek, Ł. (2023). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(10), 2419-2458.
- LookChem. (n.d.). 5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde.
